Buclizine Hydrochloride

Description

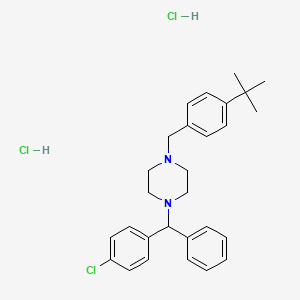

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

1-[(4-tert-butylphenyl)methyl]-4-[(4-chlorophenyl)-phenylmethyl]piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33ClN2.2ClH/c1-28(2,3)25-13-9-22(10-14-25)21-30-17-19-31(20-18-30)27(23-7-5-4-6-8-23)24-11-15-26(29)16-12-24;;/h4-16,27H,17-21H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDBHDSZKNVDKNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

82-95-1 (Parent) | |

| Record name | Buclizine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5045091 | |

| Record name | Buclizine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129-74-8, 163837-35-2, 163837-36-3 | |

| Record name | Buclizine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buclizine hydrochloride, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163837352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buclizine hydrochloride, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163837363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 1-[(4-chlorophenyl)phenylmethyl]-4-[[4-(1,1-dimethylethyl)phenyl]methyl]-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Buclizine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Buclizine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUCLIZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58FQD093NU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUCLIZINE HYDROCHLORIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EOP5593FPH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUCLIZINE HYDROCHLORIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4OCE982YU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Buclizine Hydrochloride: A Technical Guide to its Mechanism of Action on H1 and Muscarinic Receptors

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Pharmacological Actions of Buclizine (B1663535) Hydrochloride

This technical guide provides a comprehensive analysis of the mechanism of action of buclizine hydrochloride, a first-generation piperazine (B1678402) antihistamine, at the molecular level. The document focuses on its interactions with histamine (B1213489) H1 and muscarinic acetylcholine (B1216132) receptors, which are central to its therapeutic effects and side-effect profile. Buclizine is recognized for its antiemetic, antivertigo, and sedative properties, primarily attributed to its competitive antagonism of these receptors in the central nervous system.[1][2][3]

Core Pharmacological Profile

This compound is a piperazine derivative that functions as an antagonist at H1 histamine receptors and also exhibits significant antimuscarinic (anticholinergic) properties.[4][5] As a first-generation antihistamine, its lipophilic nature allows it to readily cross the blood-brain barrier, leading to its pronounced effects on the central nervous system.[3] The dual antagonism of H1 and muscarinic receptors is the cornerstone of its clinical applications in managing nausea, vomiting, and dizziness, particularly those associated with motion sickness.[2][6]

Receptor Binding Affinity

While specific quantitative in vitro binding affinity data (such as Kᵢ values) for this compound are not extensively available in the public domain, a comparative understanding can be derived from its structural analogs, including hydroxyzine (B1673990) and its metabolite cetirizine.[7] The following tables summarize the available binding affinities for these related compounds, offering a quantitative perspective on the receptor binding profiles within this class of drugs. A lower Kᵢ value is indicative of a higher binding affinity.[7]

Table 1: Comparative Binding Affinities for the Histamine H1 Receptor

| Compound | Class | H1 Receptor Kᵢ (nM) | Species | Radioligand |

| Hydroxyzine | First-Generation | 2 | Human | [³H]Pyrilamine |

| Cetirizine | Second-Generation | 6 | Human | [³H]Mepyramine |

| Levocetirizine | Second-Generation | 3 | Human | [³H]Mepyramine |

Data sourced from multiple in vitro studies.[7]

Table 2: Comparative Binding Affinities for Muscarinic Receptors

| Compound | Class | Muscarinic Receptor Kᵢ (nM) | Receptor Subtype | Species | Radioligand |

| Hydroxyzine | First-Generation | 3,600 - 30,000 | Unspecified | Bovine | Not Specified |

| Meclizine | First-Generation | 3,600 - 30,000 | Unspecified | Bovine | Not Specified |

Data sourced from multiple in vitro studies.[7]

Signaling Pathways

The therapeutic and side effects of buclizine are a direct consequence of its modulation of the intracellular signaling cascades initiated by H1 and muscarinic receptors.

Histamine H1 Receptor Signaling

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[4][8] Antagonism of this receptor by buclizine inhibits the downstream signaling cascade triggered by histamine.[4]

Figure 1: Buclizine's antagonism of the H1 receptor signaling pathway.

Muscarinic Acetylcholine Receptor Signaling

Muscarinic receptors are also GPCRs and are divided into five subtypes (M1-M5).[9] The M1, M3, and M5 receptors couple to Gq/11, initiating a signaling cascade similar to that of the H1 receptor.[10] The M2 and M4 receptors, on the other hand, couple to Gi/o, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] Buclizine's anticholinergic effects are a result of its antagonism at these receptors, thereby blocking the physiological responses to acetylcholine.[3]

Figure 2: Buclizine's antagonism of muscarinic receptor signaling pathways.

Experimental Protocols

The determination of binding affinities for compounds like buclizine to H1 and muscarinic receptors is typically achieved through competitive radioligand binding assays.[11]

Radioligand Binding Assay for H1 Receptors

This assay quantifies the interaction between buclizine and the H1 receptor by measuring the displacement of a radiolabeled ligand.

-

Materials and Reagents:

-

Radioligand: [³H]-mepyramine (a selective H1 antagonist).

-

Membrane Preparation: Homogenates from cells engineered to express the human H1 receptor.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of an unlabeled H1 antagonist.

-

-

Procedure:

-

Incubate the H1 receptor-containing cell membranes with a fixed concentration of [³H]-mepyramine.

-

Add varying concentrations of buclizine to the incubation mixture.

-

A parallel set of incubations is performed with an excess of an unlabeled H1 antagonist to determine non-specific binding.

-

Allow the mixture to incubate to reach equilibrium.

-

Rapidly filter the mixture to separate the receptor-bound radioligand from the unbound radioligand.

-

Measure the radioactivity on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data is plotted as the percentage of specific binding versus the logarithm of the buclizine concentration.

-

A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value (the concentration of buclizine that inhibits 50% of the specific radioligand binding).

-

The inhibitory constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/KᏧ), where [L] is the concentration of the radioligand and KᏧ is its dissociation constant.[7]

-

Figure 3: Experimental workflow for a competitive radioligand binding assay.

Radioligand Binding Assay for Muscarinic Receptors

A similar competitive binding assay is employed to determine the affinity for muscarinic receptors.[11]

-

Materials and Reagents:

-

Radioligand: [³H]-quinuclidinyl benzilate ([³H]-QNB) or [³H]-N-methylscopolamine ([³H]-NMS) (common muscarinic antagonists).[11]

-

Membrane Preparation: Homogenates from tissues or cells expressing muscarinic receptors (e.g., bovine cerebral cortex).[11]

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known muscarinic antagonist (e.g., atropine).[11]

-

-

Procedure and Data Analysis: The procedure and data analysis are analogous to the H1 receptor binding assay, with the substitution of the appropriate muscarinic radioligand and receptor source.[11]

Conclusion

This compound exerts its therapeutic effects through the competitive antagonism of histamine H1 and muscarinic acetylcholine receptors. The blockade of H1 receptors inhibits the Gq/11-PLC-IP3-Ca²⁺ signaling pathway, mediating its antihistaminic effects. Its anticholinergic activity arises from the inhibition of muscarinic receptors, which can be coupled to either Gq (M1, M3, M5) or Gi/o (M2, M4) signaling pathways. While specific binding affinity data for buclizine remains to be fully characterized in publicly accessible literature, the provided experimental protocols offer a robust framework for such investigations. A comprehensive understanding of these mechanisms is crucial for the rational development of new therapeutic agents with improved efficacy and safety profiles.

References

- 1. This compound | C28H35Cl3N2 | CID 65463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buclizine | C28H33ClN2 | CID 6729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Buclizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 7. benchchem.com [benchchem.com]

- 8. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

A Deep Dive into the Physicochemical Landscape of Buclizine: Dihydrochloride vs. Monohydrochloride Monohydrate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Buclizine (B1663535), a piperazine (B1678402) derivative with antihistaminic and anticholinergic properties, is a versatile active pharmaceutical ingredient (API). Its efficacy and stability are intrinsically linked to its solid-state form. This technical guide provides a comprehensive comparative analysis of the physicochemical properties of two common salt forms: buclizine dihydrochloride (B599025) and buclizine monohydrochloride monohydrate. Understanding the distinct characteristics of these forms is paramount for formulation development, quality control, and ensuring optimal therapeutic performance. This document details key physicochemical parameters, outlines experimental protocols for their characterization, and visualizes relevant biological pathways and experimental workflows.

Introduction

Buclizine is a first-generation H1 antagonist and anticholinergic agent used in the management of nausea, vomiting, and motion sickness.[1][2] The solid-state properties of an API, such as its salt form and hydration state, profoundly influence its solubility, dissolution rate, stability, and bioavailability.[1] Buclizine is commercially available primarily as the dihydrochloride salt.[1] However, studies have shown that this form can convert to a monohydrochloride monohydrate, highlighting the importance of understanding the physicochemical differences between these species for robust drug product development.[1][3] This guide serves as a technical resource for researchers and formulation scientists, offering a detailed comparison of buclizine dihydrochloride and buclizine monohydrochloride monohydrate.

Comparative Physicochemical Properties

The selection of a specific salt form of an API is a critical decision in drug development. The following tables summarize the key physicochemical properties of buclizine dihydrochloride and buclizine monohydrochloride monohydrate, facilitating a direct comparison.

Table 1: General and Structural Properties

| Property | Buclizine Dihydrochloride | Buclizine Monohydrochloride Monohydrate |

| Molecular Formula | C₂₈H₃₃ClN₂ · 2HCl[4] | C₂₈H₃₃ClN₂ · HCl · H₂O[3] |

| Molecular Weight | 505.95 g/mol [4] | 487.50 g/mol |

| Appearance | White to slightly yellowish crystalline powder[] | White crystalline solid[3] |

| Crystal System | Not fully determined[1] | Orthorhombic[1][3] |

| Space Group | Not fully determined[1] | Pna2₁[3] |

Table 2: Thermal and Solubility Properties

| Property | Buclizine Dihydrochloride | Buclizine Monohydrochloride Monohydrate |

| Melting Point (°C) | 230-240[] | Decomposes upon heating (loses water)[1] |

| Aqueous Solubility | Practically insoluble in water[] | Insoluble at pH > 7.0[3] |

| Solubility in Organic Solvents | Sparingly soluble in propane-1,2-diol; very slightly soluble in ethanol (B145695) (96%)[] | Soluble in ethanol:water solution[1] |

Experimental Protocols

Accurate characterization of the physicochemical properties of buclizine salt forms relies on standardized experimental techniques. This section provides detailed methodologies for key analytical methods.

Powder X-ray Diffraction (PXRD)

Objective: To identify the crystalline form and assess the phase purity of buclizine dihydrochloride and buclizine monohydrochloride monohydrate.

Methodology:

-

Sample Preparation: A small amount of the powder sample is gently packed into a sample holder, ensuring a flat and even surface.[1][6]

-

Instrument Setup: The analysis is performed using a powder X-ray diffractometer with Cu Kα radiation.

-

Data Collection: The sample is irradiated with the X-ray beam and rotated. The detector scans a range of 2θ angles (e.g., 2° to 40°) to measure the intensity of the diffracted X-rays.[1]

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique "fingerprint" for each crystalline form.[1]

Thermal Analysis

3.2.1. Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and other thermal transitions of the buclizine salt forms.

Methodology:

-

Sample Preparation: A few milligrams (typically 2-10 mg) of the sample are accurately weighed and hermetically sealed in an aluminum pan.[7] An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen.

-

Data Collection: The sample and reference pans are heated at a controlled rate (e.g., 10 °C/min). The difference in heat flow required to maintain the sample and reference at the same temperature is measured as a function of temperature.[1]

-

Data Analysis: Thermal events such as melting (endotherm) or crystallization (exotherm) are identified as peaks in the DSC thermogram.[1]

3.2.2. Thermogravimetric Analysis (TGA)

Objective: To quantify the water content in buclizine monohydrochloride monohydrate and to assess the thermal stability of both salt forms.

Methodology:

-

Sample Preparation: A small amount of the sample is placed in a high-precision balance within a furnace.[1]

-

Instrument Setup: The TGA instrument is purged with an inert gas.

-

Data Collection: The sample's mass is continuously monitored as the temperature is increased at a constant rate.[1]

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature, allowing for the quantification of volatile components like water.[8]

Mandatory Visualizations

Signaling Pathways

Buclizine exerts its therapeutic effects primarily through the antagonism of histamine (B1213489) H1 and muscarinic acetylcholine (B1216132) receptors.[9]

Caption: Signaling pathways of Buclizine's antagonist action.

Experimental Workflow

The characterization of buclizine salt forms involves a series of analytical techniques.

Caption: Workflow for physicochemical characterization.

Logical Relationship

The interconversion between the different forms of buclizine is a key consideration in its handling and formulation.

Caption: Interconversion of Buclizine hydrochloride forms.

Conclusion

The physicochemical properties of buclizine dihydrochloride and buclizine monohydrochloride monohydrate exhibit notable differences that have significant implications for drug development. The dihydrochloride is the common starting material, while the monohydrochloride monohydrate is a stable hydrated form that can be readily produced. A thorough understanding and characterization of these solid-state forms using techniques such as PXRD, DSC, and TGA are essential for controlling the quality, stability, and performance of the final drug product. This guide provides the foundational knowledge and experimental framework necessary for researchers and scientists to navigate the complexities of these buclizine salt forms.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Buclizine crystal forms: First Structural Determinations, counter-ion stoichiometry, hydration, and physicochemical properties of pharmaceutical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C28H35Cl3N2 | CID 65463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mcgill.ca [mcgill.ca]

- 7. engineering.purdue.edu [engineering.purdue.edu]

- 8. skb.skku.edu [skb.skku.edu]

- 9. benchchem.com [benchchem.com]

Unveiling the Solid-State Landscape of Buclizine Hydrochloride: A Technical Guide to its Crystal Structure and Polymorphism

For Researchers, Scientists, and Drug Development Professionals

Buclizine (B1663535), a piperazine (B1678402) derivative with established antihistaminic, antimuscarinic, and antiemetic properties, has seen renewed interest as an appetite stimulant.[1] As with any active pharmaceutical ingredient (API), a thorough understanding of its solid-state properties is critical for ensuring drug product quality, safety, and efficacy. This technical guide provides a comprehensive overview of the crystal structure and polymorphism of buclizine hydrochloride salts, synthesizing recently emerged structural data and outlining key experimental methodologies for its characterization.

Known Crystalline Forms and Their Interrelationships

Recent research has brought to light the existence of several crystalline forms of buclizine, primarily focusing on its hydrochloride salts. The commercially available raw material is typically buclizine dihydrochloride (B599025) (BCZH₂Cl₂).[1] However, this form is prone to conversion, leading to different polymorphic and hydrated forms. The key identified forms include:

-

Buclizine Dihydrochloride (BCZH₂Cl₂): The common starting material, whose crystal structure is yet to be fully determined but its existence is confirmed through techniques like Powder X-ray Diffraction (PXRD) and thermal analysis.[1][2]

-

Buclizine Monohydrochloride Monohydrate (BCZHCl·H₂O): A stable, hydrated salt form that can be readily obtained by recrystallizing the dihydrochloride raw material from an ethanol:water solution.[1][2] This facile conversion underscores the importance of stringent quality control during formulation.[1]

-

Anhydrous Buclizine Monohydrochloride (BCZHCl): The anhydrous counterpart to the monohydrate form.[1]

-

Buclizine Free-Base (BCZ-FB): The non-salt form of the molecule.[1]

The interconversion between these forms is a critical aspect of this compound's solid-state chemistry. The dihydrochloride salt can easily convert to the monohydrochloride monohydrate, highlighting a potential challenge in maintaining the desired solid form throughout the drug manufacturing process.

References

In Silico Docking of Buclizine with Histamine Receptor Subtypes: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Buclizine, a first-generation piperazine (B1678402) antihistamine, has a long-standing clinical history in the management of nausea, vomiting, and vertigo.[1] Its therapeutic effects are primarily ascribed to its antagonist activity at the histamine (B1213489) H1 receptor (H1R), complemented by its antimuscarinic properties.[1][2] However, a comprehensive understanding of its interaction with the full spectrum of histamine receptor subtypes—H1, H2, H3, and H4—at a molecular level remains to be fully elucidated. Such knowledge is critical for a complete pharmacological characterization, potentially revealing off-target effects or new therapeutic applications.[3]

This technical guide provides a framework for an in silico molecular docking study of Buclizine with all four human histamine receptor subtypes. In the absence of direct published docking studies for Buclizine, this document infers its potential binding characteristics based on data from structurally analogous first-generation antihistamines.[3][4] We present a detailed, hypothetical experimental protocol for molecular docking, summarize anticipated quantitative data in structured tables, and provide visualizations of key signaling pathways and a typical experimental workflow to guide future research in this domain.

Introduction: Buclizine and the Histamine Receptor Family

Buclizine is a piperazine derivative classified as a first-generation H1 antihistamine, exhibiting additional anticholinergic, antiemetic, central nervous system depressant, and local anesthetic effects.[3][5] Its lipophilic nature allows it to cross the blood-brain barrier, leading to its characteristic sedative effects.[1]

The histamine receptor family consists of four G-protein coupled receptors (GPCRs) that mediate the diverse physiological actions of histamine.[3][6] A thorough understanding of a ligand's interaction with all subtypes is essential for a complete pharmacological profile.[3]

-

Histamine H1 Receptor (H1R): Primarily coupled to Gq/11 proteins, its activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[3][7] This pathway is central to allergic and inflammatory responses.[7]

-

Histamine H2 Receptor (H2R): Coupled to Gs proteins, H2R activation stimulates adenylyl cyclase, increasing intracellular cyclic AMP (cAMP) levels.[6] It is famously involved in the regulation of gastric acid secretion.[6]

-

Histamine H3 Receptor (H3R): This receptor is coupled to Gi/o proteins, and its activation inhibits adenylyl cyclase, thereby decreasing cAMP levels.[3][8] It predominantly functions as a presynaptic autoreceptor in the central nervous system, modulating the release of histamine and other neurotransmitters.[9]

-

Histamine H4 Receptor (H4R): Also coupled to Gi/o proteins, the H4R is primarily expressed on cells of the immune system and is involved in inflammatory and immune responses, such as mast cell and eosinophil chemotaxis.[10][11]

Data Presentation: Inferred and Comparative Binding Characteristics

Table 1: Inferred In Silico Docking Results of Buclizine with Histamine Receptor Subtypes

| Receptor Subtype | Predicted Binding Energy (kcal/mol) (Estimated) | Key Interacting Residues (Hypothetical) | Interaction Type (Hypothetical) |

| H1R | -9.5 to -11.0 | Asp107, Tyr108, Lys191, Phe435 | Ionic, Hydrogen Bond, Pi-Pi Stacking |

| H2R | -6.0 to -7.5 | Asp186, Tyr182 | Hydrogen Bond |

| H3R | -6.5 to -8.0 | Asp114, Tyr115, Glu206 | Ionic, Hydrogen Bond |

| H4R | -7.0 to -8.5 | Asp94, Glu182 | Ionic, Hydrogen Bond |

Note: The binding energies for Buclizine are educated estimations based on its structural similarity to other first-generation antihistamines and should be confirmed by dedicated docking studies.[3] Key interacting residues are hypothetical and based on known binding sites of other ligands to these receptors.

Table 2: Comparative In Vitro Binding Affinities (Kᵢ) of Buclizine Analogues

While specific Kᵢ values for Buclizine are not widely published, data from its structural analogues provide a valuable comparative context for its expected affinity, particularly at the H1 receptor.[4][12] Lower Kᵢ values indicate higher binding affinity.[4]

| Compound | Receptor | Kᵢ (nM) | Species | Radioligand |

| Hydroxyzine | Histamine H₁ | 2 | Human | [³H]Pyrilamine |

| Cetirizine | Histamine H₁ | 6 | Human | [³H]Mepyramine |

| Levocetirizine | Histamine H₁ | 3 | Human | [³H]Mepyramine |

| Meclizine | Muscarinic (unspecified) | 3,600 - 30,000 | Bovine | Not Specified |

Data sourced from multiple in vitro studies.[4]

Experimental Protocols: A Hypothetical In Silico Docking Workflow

This section outlines a detailed methodology for conducting a molecular docking study of Buclizine with the four histamine receptor subtypes. This protocol is based on established practices for docking small molecules to GPCRs.[13][14]

3.1. Receptor and Ligand Preparation

-

Receptor Structure Acquisition: Obtain the 3D structures of the human histamine receptors H1R, H2R, H3R, and H4R. Crystal structures from the Protein Data Bank (PDB) are preferred (e.g., PDB ID: 3RZE for H1R).[15] For receptors without available crystal structures, homology models can be constructed using a suitable template.[16][17]

-

Receptor Preparation: Prepare the receptor structures by removing water molecules and any co-crystallized ligands. Add hydrogen atoms and assign appropriate protonation states to the amino acid residues, particularly for histidine. Energy minimize the structure to relieve any steric clashes.

-

Ligand Structure Preparation: Generate the 3D structure of Buclizine. Optimize the geometry and assign partial charges using a suitable force field (e.g., MMFF94).

3.2. Molecular Docking

-

Binding Site Definition: Identify the orthosteric binding pocket for each receptor. This is typically defined by the residues known to interact with endogenous histamine or other known antagonists.[13]

-

Grid Generation: Generate a grid box that encompasses the defined binding site for the docking calculations.[3]

-

Docking Execution: Perform the docking of the prepared Buclizine ligand into the grid of each prepared receptor using a validated docking software (e.g., AutoDock Vina, Glide).[18][19] Generate a set of 10-20 possible binding poses for each receptor.[3]

3.3. Pose Analysis and Refinement

-

Scoring and Ranking: Analyze the generated docking poses based on their predicted binding energies (scoring functions).[3] The pose with the lowest binding energy is generally considered the most favorable.[3]

-

Visual Inspection: Visually inspect the top-scoring poses to assess the plausibility of the interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) between Buclizine and the amino acid residues of the receptor's binding pocket.[3]

-

(Optional) Molecular Dynamics (MD) Simulation: To further refine the docking results and assess the stability of the predicted binding pose, perform MD simulations of the Buclizine-receptor complex. This helps to evaluate the dynamic stability of the interactions observed in the static docking pose.[3][20]

-

(Optional) Binding Free Energy Calculation: If MD simulations are performed, the binding free energy can be more accurately calculated using methods like MM-PBSA or MM-GBSA.[3]

Mandatory Visualizations

The following diagrams illustrate the canonical signaling pathways for each of the four histamine receptor subtypes and a general workflow for an in silico docking study.

Caption: H1 Receptor Signaling Pathway.

Caption: H2 Receptor Signaling Pathway.

Caption: H3 & H4 Receptor Signaling Pathway.

Caption: In Silico Docking Experimental Workflow.

Conclusion and Future Directions

This technical guide outlines a comprehensive approach for investigating the interactions of Buclizine with all four histamine receptor subtypes through in silico molecular docking. While Buclizine is a well-established H1R antagonist, a detailed understanding of its affinity for H2, H3, and H4 receptors could unveil previously uncharacterized off-target effects or polypharmacology, potentially facilitating drug repositioning efforts.[3] The binding pose of Buclizine can also serve as a valuable template for the structure-based design of novel antihistamines with improved selectivity and pharmacokinetic profiles.[3] The methodologies and inferred data presented herein provide a solid foundation for initiating such computational studies, which are essential for a complete molecular-level understanding of Buclizine's pharmacological profile. Experimental validation of these in silico findings through in vitro binding and functional assays is a critical next step.

References

- 1. benchchem.com [benchchem.com]

- 2. Buclizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Buclizine | C28H33ClN2 | CID 6729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Histamine receptor - Wikipedia [en.wikipedia.org]

- 7. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 10. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Histamine H4 receptor - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 15. Molecular Modeling of Histamine Receptors—Recent Advances in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. scilit.com [scilit.com]

- 18. Molecular basis for the repurposing of histamine H2-receptor antagonist to treat COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bepls.com [bepls.com]

- 20. Computational Analysis of Structure-Based Interactions for Novel H1-Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Buclizine as a Translationally Controlled Tumor Protein (TCTP) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Translationally Controlled Tumor Protein (TCTP), also referred to as histamine-releasing factor, is a highly conserved protein that is overexpressed in a broad spectrum of human cancers and is often associated with a poor prognosis. TCTP's integral role in tumorigenesis is multifaceted, encompassing the promotion of cell proliferation, inhibition of apoptosis, and enhancement of cell migration. These critical functions have positioned TCTP as an attractive therapeutic target for the development of novel anti-cancer agents. Buclizine (B1663535), a first-generation antihistamine belonging to the piperazine (B1678402) derivative family, has been identified as a direct inhibitor of TCTP. This discovery opens a promising therapeutic avenue, suggesting a mechanism of action rooted in differentiation therapy rather than conventional cytotoxicity.

This technical guide provides an in-depth examination of buclizine as a TCTP inhibitor, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core signaling pathways involved.

Quantitative Data on Buclizine-TCTP Interaction and Cellular Effects

The following tables present a summary of the key quantitative findings from studies investigating the interaction of buclizine with TCTP and its subsequent effects on cancer cells.

Table 1: Buclizine-TCTP Interaction

| Parameter | Value | Method | Source |

| Binding Affinity (Kd) to TCTP | 433 ± 47.1 μM | Microscale Thermophoresis (MST) |

Table 2: Cellular Effects of Buclizine on MCF-7 Breast Cancer Cells

| Effect | Concentration | Duration | Method | Source |

| Inhibition of Cell Growth (IC50) | 19.18 µM | 72 hours | Resazurin Assay | |

| G1 Phase Cell Cycle Arrest | 77 μM | 72 hours | Propidium Iodide Staining & Flow Cytometry | |

| Downregulation of TCTP Expression | 75 μM | 72 hours | Western Blot | |

| No Significant Induction of Apoptosis | IC50 or 2x IC50 | 72 hours | Annexin V-PI Staining |

Table 3: Effect of Buclizine on Cell Cycle Regulatory Protein Expression in MCF-7 Cells

| Target Protein | Treatment Duration | Change in Expression | Assay Method | Source |

| Cyclin D1 | 72 hours | Decreased | Western Blot | |

| Cyclin D3 | 72 hours | Decreased | Western Blot | |

| CDK2 | 72 hours | Decreased | Western Blot | |

| CDK4 | 72 hours | Decreased | Western Blot |

Signaling Pathways Modulated by Buclizine through TCTP Inhibition

Buclizine's inhibitory action on TCTP impacts critical signaling pathways that regulate cell cycle progression and tumor suppression.

TCTP-p53 Signaling Pathway

TCTP is a known negative regulator of the tumor suppressor protein p53. It facilitates the degradation of p53, in part by interacting with the p53-MDM2 complex. By directly binding to and inhibiting TCTP, buclizine is proposed to disrupt this negative regulation, leading to the stabilization and accumulation of p53. Stabilized p53 can then transcriptionally activate its downstream targets, such as the cyclin-dependent kinase inhibitor p21, which in turn induces cell cycle arrest, primarily at the G1 phase.

TCTP and the G1/S Phase Transition

TCTP is also involved in the G1/S transition of the cell cycle. By inhibiting TCTP, buclizine contributes to the arrest of cells in the G1 phase, preventing their progression into the DNA synthesis (S) phase. This action is consistent with the observed decrease in key G1/S transition proteins such as Cyclin D1, Cyclin D3, CDK2, and CDK4.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize buclizine as a TCTP inhibitor.

Microscale Thermophoresis (MST) for Binding Affinity

-

Objective: To quantify the binding affinity (Kd) of buclizine to recombinant human TCTP.

-

Materials:

-

Recombinant human TCTP

-

Buclizine

-

Fluorescent labeling kit (e.g., NHS-dye)

-

MST buffer (e.g., 50 mM Tris-HCl pH 7.6, 150 mM NaCl, 10 mM MgCl₂)

-

MST instrument and capillaries

-

-

Procedure:

-

Protein Labeling: Label recombinant TCTP with a fluorescent dye according to the manufacturer's protocol.

-

Serial Dilution: Prepare a 16-point serial dilution of buclizine in the MST buffer.

-

Binding Reaction: Mix a constant concentration of labeled TCTP with each concentration of the buclizine dilution series. Incubate for 10 minutes at room temperature to reach binding equilibrium.

-

Capillary Loading: Load the samples into MST capillaries.

-

MST Measurement: Perform the measurement in the MST instrument. An infrared laser creates a localized temperature gradient, and

-

Preclinical Evidence for Buclizine as an Appetite Stimulant: A Technical Guide

Disclaimer: The use of buclizine (B1663535) as an appetite stimulant is not a validated indication in many regions and has been restricted or banned in some countries due to a lack of robust scientific evidence.[1][2] This document summarizes the limited preclinical data available to inform research and development professionals about the current state of knowledge.

Executive Summary

Buclizine, a first-generation antihistamine of the piperazine (B1678402) class, has been historically used off-label as an appetite stimulant, particularly in children.[1][3] Despite this historical use, a thorough review of the scientific literature reveals a significant scarcity of dedicated preclinical research in animal models to validate its efficacy and elucidate its mechanism of action as an orexigenic agent.[1][2] The available data is largely derived from older, limited clinical studies and a single recent study in a non-rodent model.[1] The proposed mechanisms, including antihistaminic action in the hypothalamus, central anticholinergic effects, and the potential to induce mild hypoglycemia, remain largely speculative and unproven in rigorous preclinical models.[1][3] This technical guide provides a comprehensive overview of the existing preclinical findings, details relevant experimental protocols, and highlights critical knowledge gaps for researchers, scientists, and drug development professionals.

Quantitative Data from Preclinical Studies

The quantitative preclinical data on buclizine's appetite-stimulating effects are limited to a single study in growing and fattening pigs.

Table 1: Effects of Buclizine Hydrochloride on Performance in Growing and Fattening Pigs [1][4]

| Treatment Group (n=6 per group) | Initial Body Weight (kg, mean ± SD) | Final Body Weight (kg, mean ± SD) |

| T1 (Control) | ~18 | 48.5 ± 6 |

| T2 (0.025 mg/kg/week) | ~18 | 47.0 (SD not reported) |

| T3 (0.050 mg/kg/week) | ~18 | 53.83 ± 5 |

| T4 (0.1 mg/kg/week) | ~18 | 47.0 (SD not reported) |

Data extracted from García Romero et al., 2021. The study identified the T3 dose as the most effective for improving weight gain and feed conversion.[1][4]

Experimental Protocols

Detailed Methodology from Swine Study (García Romero et al., 2021)[4][5]

-

Animals: 24 Landrace pigs with an initial live weight of approximately 18 kg.

-

Experimental Design: A completely randomized block design was used with 4 treatment groups and 6 repetitions per group.

-

Treatments:

-

T1: Control group.

-

T2: this compound at 0.025 mg/kg/animal/week.

-

T3: this compound at 0.050 mg/kg/animal/week.

-

T4: this compound at 0.1 mg/kg/animal/week.

-

-

Duration: The study covered the growing and fattening stages of the pigs.

-

Parameters Measured: Body weight and food conversion were assessed. Blood biochemistry was also analyzed to monitor for any renal or hepatic alterations.

-

Key Findings: The T3 treatment group (0.050 mg/kg/week) showed the best performance in terms of final weight and food conversion efficiency.[4][5] No hematological alterations at the renal or hepatic level were reported.[4]

Proposed General Experimental Protocol for Rodent Models

Given the lack of published studies on buclizine for appetite stimulation in mouse or rat models, the following is a proposed starting point for investigation based on general principles.[3]

-

Animals: Male or female Wistar rats or C57BL/6 mice. Animals should be acclimatized for at least one week before the experiment.

-

Housing: Animals should be housed individually to allow for accurate measurement of food and water intake.

-

Drug Administration: Buclizine can be administered via oral gavage. The vehicle (e.g., sterile water, 0.5% methylcellulose) should be administered to the control group.

-

Dose-Finding Study: An initial study should be conducted to determine the optimal dose range.

-

Experimental Groups:

-

Vehicle control group.

-

Multiple buclizine treatment groups with varying doses.

-

-

Measurements:

-

Daily Food and Water Intake: Measured at the same time each day.

-

Body Weight: Measured daily.

-

Behavioral Observations: Monitor for any signs of toxicity or sedation.

-

-

Data Analysis: Statistical analysis (e.g., ANOVA) should be used to compare the treatment groups to the control group.

Visualizations: Signaling Pathways and Experimental Workflows

Hypothesized Signaling Pathway for Appetite Stimulation

Caption: Hypothesized mechanism of buclizine's appetite-stimulating effect.

General Experimental Workflow for Preclinical Appetite Study

Caption: A generalized workflow for a preclinical study on appetite.

Conclusion and Future Directions

The preclinical evidence for buclizine as an appetite stimulant is currently very limited.[1][2] While a single study in pigs suggests a potential effect on weight gain, there is a clear lack of data from rodent models, which are more commonly used in preclinical drug development.[1][4] The hypothesized mechanisms of action, primarily related to its antihistaminic and anticholinergic properties, are yet to be confirmed through dedicated studies.[3]

For researchers and drug development professionals, the following areas represent significant knowledge gaps that require further investigation:

-

Efficacy in Rodent Models: Rigorous studies are needed to determine if buclizine stimulates appetite and promotes weight gain in rats and mice.

-

Mechanism of Action: Elucidating the precise signaling pathways through which buclizine may exert its effects on appetite is crucial.

-

Safety and Tolerability: A thorough toxicological profile, including sub-chronic and chronic toxicity studies, is necessary to establish the safety of buclizine for this indication.[6]

-

Pharmacokinetics: Detailed pharmacokinetic studies in relevant animal models are required to understand the absorption, distribution, metabolism, and excretion (ADME) of buclizine.[7]

References

A Technical Guide to the Toxicological Profile and Teratogenicity of Buclizine in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational and research purposes only. It is not a substitute for professional medical or toxicological advice.

Executive Summary

Toxicological Profile

The toxicological assessment of a compound involves evaluating its adverse effects across different exposure durations and endpoints. For Buclizine (B1663535), the most robust data in rodent models pertains to acute toxicity and teratogenicity.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance after a single, short-term exposure.[1] The primary metric from these studies is the median lethal dose (LD50), the dose at which 50% of the test animals are expected to die. Buclizine exhibits a relatively low order of acute oral toxicity.[1]

Table 1: Acute Oral Toxicity of Buclizine in Rodents

| Species | Strain | Route of Administration | LD50 (mg/kg) | TDLo (mg/kg) | Reference |

|---|---|---|---|---|---|

| Rat | Not Specified | Oral | ~1092 (calculated) | 360 | [1] |

| Mouse | Not Specified | Oral | 2100 | Not Reported | [1] |

TDLo (Lowest Published Toxic Dose)

Standard protocols for acute oral toxicity, such as the OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), are typically employed.

-

Test Animals: Healthy, young adult rodents (e.g., Sprague-Dawley rats), nulliparous and non-pregnant.

-

Housing: Housed in standard conditions with controlled temperature, humidity, and light cycle, with access to standard diet and water.

-

Dose Administration: A single dose of Buclizine is administered orally via gavage. A vehicle control group receives the vehicle alone.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, respiratory patterns), and body weight changes for at least 14 days.[3][4]

-

Endpoint: The primary endpoint is mortality. At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Sub-chronic, Chronic, Genotoxicity, and Carcinogenicity

There is a notable lack of publicly available data from sub-chronic, chronic, genotoxicity, and carcinogenicity studies for Buclizine.[1] For a comprehensive risk assessment, such studies would be essential. Standard protocols for these assessments typically involve:

-

Sub-chronic Toxicity: Repeated daily dosing for 90 days (e.g., OECD Guideline 408) to characterize target organ toxicity.[5]

-

Chronic Toxicity/Carcinogenicity: Daily dosing for the majority of the animal's lifespan (e.g., 2 years in rats) to assess long-term organ damage and neoplastic lesion formation.[1]

Teratogenicity and Developmental Toxicity

The most significant toxicological finding for Buclizine is its potential to cause developmental defects. As a piperazine (B1678402) derivative, its teratogenic profile has been compared to related compounds like hydroxyzine (B1673990) and meclizine (B1204245).[2][6][7]

Key Findings in Rodent Models

Studies conducted in the 1960s first established the teratogenic effects of Buclizine in rats when administered during the critical period of organogenesis.

Table 2: Summary of Buclizine Teratogenicity Studies in Rodents

| Species | Dosing Period (Gestation Day) | Dose Levels (mg/kg/day) | Key Teratogenic Findings | Reference |

|---|---|---|---|---|

| Rat (Sprague-Dawley) | 12th to 15th day | "Relatively large doses" | Cleft palate, brachygnathia (shortened lower jaw), glossoschisis (cleft tongue), limb defects, vertebral anomalies. | Inferred from[2][7] |

| Rat | Not Specified | Not Specified | Similar findings to other teratogenic piperazines. | [2] |

| Mouse | Not Specified | Not Specified | Studies on related piperazines like chlorcyclizine (B1668710) have shown teratogenic effects in mice. |[2] |

Detailed Experimental Protocol: Prenatal Developmental Toxicity Study (OECD 414)

The following protocol is a representative methodology for assessing teratogenicity in rodents, as detailed in OECD Test Guideline 414.[8][9][10][11]

-

Objective: To assess the effects of a substance on the pregnant female and the developing embryo and fetus following exposure during organogenesis.[8][11]

-

Test Animals: The preferred rodent species is the rat (e.g., Sprague-Dawley or Wistar strain).[8] Sufficient females are used to ensure approximately 20 pregnant animals per group at term.[9]

-

Dose Level Selection: A minimum of three dose levels plus a concurrent vehicle control are used. The highest dose should induce some maternal toxicity but not death or severe suffering.

-

Dose Administration: The test substance is typically administered daily by oral gavage from the time of implantation (e.g., Gestation Day 6) to the day before scheduled caesarean section (e.g., Gestation Day 20 for rats).[8][12]

-

Maternal Observations: Females are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded throughout the study.

-

Terminal Procedures: One day prior to the expected day of delivery, females are euthanized. The uterus is examined for the number of corpora lutea, implantation sites, resorptions, and live/dead fetuses.

-

Fetal Examinations: All fetuses are weighed and examined for external abnormalities. Approximately half of the fetuses from each litter are examined for soft tissue abnormalities (e.g., Wilson's slicing technique), and the other half are processed for skeletal examination (e.g., Alizarin Red S staining) to assess ossification and identify skeletal malformations.[9]

Mechanism of Action and Potential Teratogenic Pathways

Primary Pharmacological Action

Buclizine's primary mechanism of action is as an antagonist at histamine (B1213489) H1 and muscarinic acetylcholine (B1216132) receptors.[1][13][14] Its antiemetic effects are attributed to blocking these receptors in the vomiting center and reducing stimulation from the vestibular apparatus.[13]

Potential Teratogenic Mechanism

The specific signaling pathways disrupted by Buclizine that lead to teratogenesis have not been fully elucidated.[1] However, many critical developmental processes, including craniofacial and limb development, are governed by highly conserved signaling pathways such as Wnt, Hedgehog, and Notch.[1] It is plausible that Buclizine, or one of its metabolites, interferes with one or more of these pathways during critical windows of organogenesis, leading to the observed structural malformations.

Conclusion and Future Directions

The available toxicological data on Buclizine in rodent models is limited but points to a clear and significant finding: its teratogenicity in rats.[1] While its acute oral toxicity is relatively low, the potential to induce severe congenital malformations is a primary safety concern.[1] A comprehensive human health risk assessment is hampered by the lack of publicly available data from sub-chronic, chronic, genotoxicity, and carcinogenicity studies.[1]

For drug development professionals, these findings underscore the importance of conducting thorough developmental and reproductive toxicology (DART) studies for any new chemical entity, particularly those structurally related to piperazine antihistamines. Future research should focus on elucidating the specific molecular pathways disrupted by Buclizine to better understand its teratogenic mechanism and to investigate the long-term toxicity profile of the compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Teratogenic effect of buclizine and hydroxyzine in the rat and chlorcyclizine in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. researchgate.net [researchgate.net]

- 6. gpnotebook.com [gpnotebook.com]

- 7. Teratogenic effects of meclizine hydrochloride on the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. catalog.labcorp.com [catalog.labcorp.com]

- 12. ecetoc.org [ecetoc.org]

- 13. Buclizine | C28H33ClN2 | CID 6729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Buclizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

A Historical Perspective on the Clinical Applications of Buclizine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buclizine (B1663535) is a first-generation piperazine (B1678402) antihistamine that was first approved by the FDA in 1957.[1] Characterized by its antimuscarinic and moderate sedative properties, buclizine has a rich and varied history of clinical applications.[2] This technical guide provides a comprehensive historical perspective on the clinical uses of buclizine, detailing its primary indications, exploring its more controversial applications, and outlining the experimental and clinical methodologies used to evaluate its efficacy. The guide is intended for researchers, scientists, and drug development professionals, offering in-depth information on the pharmacology, clinical data, and underlying signaling pathways of this multifaceted compound.

Core Pharmacological Actions

Buclizine exerts its therapeutic effects primarily through the competitive antagonism of two key receptor systems in the central nervous system (CNS):

-

Histamine (B1213489) H1 Receptors: As a potent H1 receptor antagonist, buclizine blocks the action of histamine, a neurotransmitter involved in wakefulness and the vomiting reflex. This action is central to its antiemetic and sedative effects.[3][4]

-

Muscarinic Acetylcholine (B1216132) Receptors: Buclizine also possesses significant anticholinergic activity, blocking muscarinic receptors. This contributes to its antiemetic and antivertigo effects by modulating signals from the vestibular system to the vomiting center in the brainstem.[3][4]

These dual actions underscore its efficacy in treating conditions related to motion sickness, vertigo, and nausea.

Primary Clinical Applications: A Historical View

Buclizine's clinical journey has seen its application in several key areas, with varying degrees of supporting evidence over time.

Motion Sickness and Vertigo

Historical Context: The primary and most well-established clinical application of buclizine is in the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and vertigo.[1] Its efficacy in this domain is attributed to its depressive action on labyrinth excitability and vestibular stimulation, as well as its effects on the medullary chemoreceptor trigger zone.[5]

Quantitative Data: While specific quantitative data from historical clinical trials on buclizine for motion sickness and vertigo are scarce in readily available literature, data from the closely related and structurally similar piperazine antihistamine, meclizine (B1204245), can provide valuable context.

| Clinical Application | Drug | Efficacy Metric | Result | Citation |

| Acute Vertigo | Meclizine | Improvement in vertigo symptoms in patients with BPPV | 75% of patients | [3] |

| Acute Vertigo | Antihistamines (class) vs. Benzodiazepines | Change in Vertigo Visual Analog Scale (VAS) score at 2 hours | 16.1-point greater decrease with antihistamines | [6][7] |

| Vertigo of Vestibular Origin | Meclizine vs. Placebo | Patient-reported outcomes | Significantly more effective than placebo in reducing severity and frequency of attacks | [2][8] |

Experimental Protocols:

Preclinical Evaluation of Anti-Vertigo and Anti-Motion Sickness Drugs: A common preclinical model for assessing drugs for vestibular disorders involves inducing vertigo in animal models (e.g., rodents) and observing behavioral changes.

-

Animal Model: Mice or rats.

-

Induction of Vertigo: This can be achieved through methods such as unilateral labyrinthectomy (surgical removal of the inner ear structures on one side) or ototoxic drug administration (e.g., gentamicin) to induce vestibular damage.

-

Behavioral Assessment:

-

Nystagmus: Spontaneous and positional nystagmus (involuntary eye movements) are recorded and quantified using video-oculography.

-

Postural Stability: Assessed using tests like the rotarod, beam walking, and open-field tests to measure balance and motor coordination.

-

-

Drug Administration: The test compound (e.g., buclizine) is administered at various doses, and its effect on the behavioral parameters is compared to a vehicle control.

Clinical Trial Protocol for Acute Vertigo: Clinical trials for acute vertigo often employ a randomized, double-blind, placebo-controlled design.

-

Patient Population: Patients presenting with acute vertigo (duration < 2 weeks).

-

Intervention: Single dose of the investigational drug (e.g., buclizine) compared with a placebo or an active comparator (e.g., a benzodiazepine).

-

Primary Outcome: Change in a 10- or 100-point vertigo or dizziness Visual Analog Scale (VAS) score at a specified time point (e.g., 2 hours) after treatment.[6]

-

Secondary Outcomes: Change in nausea VAS scores, need for rescue medication, and patient-reported improvement or resolution of vertigo at later time points (e.g., 1 week, 1 month).[6]

Diagram: Experimental Workflow for Preclinical Vertigo Assessment

Caption: Workflow for preclinical evaluation of Buclizine in a vertigo model.

Migraine

Historical Context: Buclizine has also been used in the management of migraine, typically as part of a combination therapy with analgesics.[2] Its antiemetic properties are particularly beneficial in alleviating the nausea and vomiting that often accompany migraine attacks.

Quantitative Data: A double-blind, randomized, crossover trial evaluated a compound analgesic/anti-emetic formulation for the acute treatment of migraine.

| Clinical Application | Drug Combination | Number of Patients | Efficacy Outcome | Citation |

| Acute Migraine Attack | Paracetamol (500 mg), Codeine Phosphate (8 mg), Buclizine Hydrochloride (6.25 mg), Dioctyl Sodium Sulphosuccinate (10 mg) | 34 | Significantly effective in reducing the severity of acute migraine attacks | [9] |

Experimental Protocols:

Clinical Trial Protocol for Acute Migraine Treatment: The International Headache Society has established guidelines for conducting controlled trials of drugs for migraine.

-

Trial Design: Randomized, double-blind, placebo-controlled, parallel-group or crossover design.

-

Patient Selection: Patients with a diagnosis of migraine with or without aura according to the International Classification of Headache Disorders (ICHD) criteria. Patients should have a history of migraine for at least one year and experience a specified number of attacks per month.

-

Intervention: The investigational drug is administered at the onset of a migraine attack.

-

Primary Endpoint: The proportion of patients who are pain-free at 2 hours post-dose.

-

Co-Primary Endpoint (FDA recommended): Absence of the "most bothersome symptom" (other than pain, e.g., photophobia, phonophobia, nausea) at 2 hours post-dose.[1]

-

Secondary Endpoints: Pain relief at 2 hours, sustained pain-free from 2 to 24 hours, and the absence of associated symptoms at 2 hours.

Appetite Stimulant

Historical Context: One of the more controversial historical applications of buclizine has been as an appetite stimulant, particularly in children.[1] This indication has been a subject of debate due to a lack of robust scientific evidence from well-controlled clinical trials.[10] In some countries, the use of buclizine for this purpose has been restricted or banned.[10]

Quantitative Data: The scientific literature reveals a significant scarcity of dedicated preclinical and clinical research to validate the orexigenic (appetite-stimulating) effects of buclizine. The available data is largely from older, methodologically flawed studies and a single recent preclinical study.

| Study Type | Animal Model | Treatment Group (n=6 per group) | Final Body Weight (kg, mean ± SD) | Citation |

| Preclinical | Growing and Fattening Pigs | T1 (Control) | 48.5 ± 6 | [7] |

| T2 (0.025 mg/kg/week Buclizine HCl) | 47.0 (SD not reported) | [7] | ||

| T3 (0.050 mg/kg/week Buclizine HCl) | 53.83 ± 5 | [7] | ||

| T4 (0.1 mg/kg/week Buclizine HCl) | 47.0 (SD not reported) | [7] |

Experimental Protocols:

Preclinical Assessment of Orexigenic Effects: A standardized protocol for evaluating appetite-stimulating effects in animal models would typically involve:

-

Animal Model: Rodents (rats or mice) are commonly used.

-

Housing: Animals are individually housed to allow for accurate measurement of food intake.

-

Acclimation: A period of acclimation to the housing and diet is necessary.

-

Drug Administration: Buclizine is administered (e.g., via oral gavage or intraperitoneal injection) at various doses.

-

Primary Outcome Measures:

-

Food Intake: Measured at several time points post-administration (e.g., 1, 2, 4, and 24 hours).

-

Body Weight: Monitored daily.

-

-

Control Groups: A vehicle control group and potentially a positive control group (a known appetite stimulant) are included for comparison.

Mechanism of Action and Signaling Pathways

Buclizine's clinical effects are a direct result of its interaction with H1 and muscarinic receptors and the subsequent modulation of intracellular signaling cascades.

H1 Receptor Antagonism: The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Antagonism of this receptor by buclizine inhibits the downstream signaling cascade initiated by histamine.

Diagram: Buclizine's Antagonism of the H1 Receptor Signaling Pathway

Caption: Buclizine blocks H1 receptor activation, inhibiting the Gq/11-PLC pathway.

Muscarinic Receptor Antagonism: Buclizine's anticholinergic effects arise from its antagonism of muscarinic acetylcholine receptors. These GPCRs can be coupled to either Gq/11 (M1, M3, M5 subtypes) or Gi/o (M2, M4 subtypes).

-

Gq/11-coupled (M1, M3, M5): Antagonism inhibits the same PLC-IP3-DAG pathway as H1 receptor blockade.

-

Gi/o-coupled (M2, M4): Antagonism disinhibits adenylyl cyclase, preventing a decrease in intracellular cyclic AMP (cAMP).

Diagram: Logical Flow from Molecular Action to Clinical Effects

Caption: Buclizine's molecular actions lead to clinical effects.

Conclusion

Buclizine is a first-generation antihistamine with a long history of clinical use, primarily for motion sickness, vertigo, and as an antiemetic in migraine management. Its efficacy in these areas is well-supported by its pharmacological action as a dual antagonist of histamine H1 and muscarinic acetylcholine receptors. In contrast, its historical use as an appetite stimulant is not substantiated by robust scientific evidence and remains a controversial chapter in its clinical story. This guide has provided a detailed overview of the historical applications of buclizine, supported by available quantitative data, experimental protocols, and visualizations of its mechanism of action. For drug development professionals and researchers, understanding the historical context and the evolution of evidence for a compound like buclizine offers valuable insights into the lifecycle of pharmaceutical agents and the importance of rigorous scientific validation for all clinical indications.

References

- 1. researchgate.net [researchgate.net]

- 2. scholars.mssm.edu [scholars.mssm.edu]

- 3. Meclizine for Vertigo: Does This Medication Really Work? - Los Angeles Hub [wdch10.laphil.com]

- 4. The effects of meclizine on motion sickness revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 5. clinician.com [clinician.com]

- 6. researchgate.net [researchgate.net]

- 7. Meclizine and placebo in treating vertigo of vestibular origin. Relative efficacy in a double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. Meclizine and placebo in treating vertigo of vestibular origin. Relative efficacy in a double-blind study. | Semantic Scholar [semanticscholar.org]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Notes: Buclizine Hydrochloride In Vivo Formulation for Oral Gavage in Rats

Introduction

Buclizine (B1663535) hydrochloride is a first-generation antihistamine of the piperazine (B1678402) class, recognized for its antiemetic, anticholinergic, and moderate sedative properties.[1][2] Its primary mechanism of action involves the antagonism of histamine (B1213489) H1 and muscarinic acetylcholine (B1216132) receptors in the central nervous system's vomiting center and chemoreceptor trigger zone (CTZ).[3][4][5] These characteristics make it a subject of interest in preclinical research for conditions like motion sickness and vertigo. However, the development of oral formulations for in vivo studies in animal models, such as rats, is met with challenges. Buclizine hydrochloride is practically insoluble in water, which can result in poor oral bioavailability and inconsistent drug exposure during pharmacokinetic (PK) and pharmacodynamic (PD) evaluations.[6][7]

Therefore, selecting an appropriate formulation strategy is essential to ensure reliable and consistent drug delivery. For preclinical oral administration in rats, liquid formulations like solutions and suspensions are favored due to the ease of dose administration and adjustment via oral gavage. This document provides detailed protocols for preparing both a solution and a suspension formulation of this compound suitable for oral gavage in rats, along with a comprehensive guide to the gavage procedure itself.

Data Presentation

Quantitative data regarding the physicochemical properties of this compound, example formulations, and standard oral gavage parameters for rats are summarized in the tables below.

Table 1: Physicochemical Properties of this compound [6]

| Property | Value |

|---|---|

| Molecular Formula | C₂₈H₃₃ClN₂ · 2HCl |

| Molecular Weight | 505.95 g/mol |

| Appearance | White to off-white crystalline powder |

| Water Solubility | Practically insoluble |

| Other Solvents | Soluble in DMSO; Sparingly soluble in chloroform (B151607) and propane-1,2-diol; Very slightly soluble in ethanol. |

Table 2: Example Formulations for Oral Gavage in Rats

| Formulation Type | Component | Concentration / Ratio | Purpose |

|---|---|---|---|

| Solution (10 mg/mL) | This compound | 10 mg/mL | Active Pharmaceutical Ingredient |

| Dimethyl sulfoxide (B87167) (DMSO) | 10% (v/v) | Solubilizing agent | |

| Polyethylene glycol 400 (PEG400) | 40% (v/v) | Co-solvent | |

| Tween 80 | 5% (v/v) | Surfactant | |

| Saline (0.9% NaCl) | 45% (v/v) | Vehicle | |

| Suspension (20 mg/mL) | This compound | 20 mg/mL | Active Pharmaceutical Ingredient |

| | 0.5% (w/v) Methylcellulose (B11928114) | q.s. to final volume | Suspending vehicle |

Table 3: Standard Oral Gavage Parameters for Rats [8][9][10]

| Parameter | Recommendation |

|---|---|

| Gavage Needle Gauge | 16-18 gauge |

| Gavage Needle Length | 2-3 inches, with a rounded tip |

| Maximum Dose Volume | 10-20 mL/kg |

| Administration Speed | Slow and steady (e.g., over 2-3 seconds for aqueous solutions)[11] |

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for formulation preparation and administration.

Protocol 1: Preparation of a this compound Oral Solution (10 mg/mL)

This protocol describes the preparation of a clear solution formulation using a co-solvent system, which is ideal for studies requiring dose uniformity and high bioavailability.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 400 (PEG400)

-

Tween 80

-

Saline (0.9% NaCl)

-

Sterile conical tubes (e.g., 15 mL)

-

Pipettes and sterile tips

-

Vortex mixer

Procedure:

-

Weighing: Accurately weigh 100 mg of this compound and transfer it into a 15 mL sterile conical tube.

-

Initial Solubilization: Add 1 mL of DMSO to the tube. Vortex the mixture until the this compound is completely dissolved. Gentle warming or sonication may be applied to facilitate dissolution.

-

Addition of Co-solvent: Add 4 mL of PEG400 to the solution and vortex thoroughly to ensure a homogenous mixture.

-

Addition of Surfactant: Add 0.5 mL of Tween 80 and vortex again until the solution is uniform.

-

Final Dilution: Slowly add 4.5 mL of saline to the mixture while continuously vortexing. This brings the total volume to 10 mL.

-

Final Inspection: Visually inspect the final formulation to ensure it is a clear solution, free of any precipitation.

-

Storage: Store the formulation in a tightly sealed, light-protected container at 2-8°C.

Protocol 2: Preparation of a this compound Oral Suspension (20 mg/mL)

When a suitable solvent system cannot be found or higher doses are required, a suspension is a viable alternative.

Materials:

-

This compound

-

0.5% (w/v) Methylcellulose in purified water

-

Mortar and pestle (optional, for particle size reduction)

-

Sterile conical tubes (e.g., 15 mL)

-

Pipettes and sterile tips

-

Vortex mixer or homogenizer

Procedure:

-

Weighing: Accurately weigh 200 mg of this compound.

-

Particle Size Reduction (Optional): If the API particles are large, gently triturate the powder in a mortar and pestle to achieve a fine consistency. This enhances suspension uniformity.

-

Pasting: Transfer the powder to a 15 mL sterile conical tube. Add a small volume (approx. 2 mL) of the 0.5% methylcellulose vehicle and mix vigorously to form a smooth, uniform paste.

-

Gradual Dilution: Gradually add the remaining 0.5% methylcellulose vehicle in small portions, vortexing or homogenizing thoroughly after each addition, until a final volume of 10 mL is reached.

-

Final Homogenization: Continue to vortex or homogenize the mixture for several minutes to ensure a uniform and fine suspension. Visually inspect for any clumps.

-

Storage: Store the suspension in a tightly sealed container at 2-8°C. It is critical to shake the suspension well before each use to ensure uniform drug distribution.

Protocol 3: Procedure for Oral Gavage in Rats

This protocol outlines a standard and humane method for administering the prepared formulation directly into the rat's stomach.[12] Proper training and technique are essential to minimize animal stress and prevent injury.[12]

Pre-Procedure:

-

Animal Weighing: Weigh the rat to calculate the precise dosing volume based on its body weight (mg/kg). The maximum recommended volume is 10-20 mL/kg.[8]

-

Volume Calculation: Calculate the required volume of the buclizine formulation.

-

Gavage Needle Measurement: Measure the correct insertion depth by holding the gavage needle alongside the rat, with the tip at the corner of the mouth and the end extending to the last rib. Mark the needle at the point corresponding to the tip of the nose. This prevents accidental perforation of the stomach.[8][9]

-

Syringe Preparation: Draw the calculated volume of the formulation into a syringe and attach the gavage needle. Expel any air bubbles.[9]

Procedure:

-

Restraint: Restrain the rat firmly but gently. One common method is to hold the rat over the shoulders and back, immobilizing the front legs and keeping the head and body in a straight, vertical line. This alignment facilitates passage into the esophagus.[8][12]

-

Needle Insertion: Gently insert the tip of the gavage needle into the mouth, to one side of the incisors, and slide it over the tongue towards the pharynx.[8][12]

-

Advancement into Esophagus: The rat should exhibit a swallowing reflex as the needle enters the pharynx. Allow the needle to slide gently into the esophagus. Never force the needle. If resistance is met, withdraw and re-insert.[5][8]

-

Administration: Once the needle is inserted to the pre-measured depth, administer the substance slowly and smoothly.[8] If the rat coughs, chokes, or struggles violently, stop immediately and remove the needle.[8]

-